1-(2-chloropyridin-3-yl)hydrazine hydrochloride
Description
1-(2-Chloropyridin-3-yl)hydrazine hydrochloride (CAS No. 1138039-65-2) is a high-purity organic intermediate with the molecular formula C₅H₇Cl₂N₃ and a molecular weight of 180.04 g/mol . Structurally, it consists of a pyridine ring substituted with a chlorine atom at the 2-position and a hydrazine group at the 3-position, protonated as a hydrochloride salt. This compound is critical in pharmaceutical synthesis, particularly as a precursor for pyrazole and indole derivatives, which are common scaffolds in agrochemicals and medicinal agents . Its synthesis typically involves condensation reactions with carbonyl compounds under reflux conditions, as demonstrated in the preparation of pyrazole-based insecticides .
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2-chloropyridin-3-yl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3.ClH/c6-5-4(9-7)2-1-3-8-5;/h1-3,9H,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIQTOZYIQWLMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-chloropyridin-3-yl)hydrazine hydrochloride typically involves the reaction of 2-chloropyridine with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of 2-chloropyridine with hydrazine hydrate: This step involves the nucleophilic substitution of the chlorine atom in 2-chloropyridine by the hydrazine group.
Formation of the hydrochloride salt: The resulting hydrazine derivative is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-chloropyridin-3-yl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups. Common reagents for these reactions include alkyl halides and aryl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-chloropyridin-3-yl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and other biochemical processes. It can act as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives have shown promise in the treatment of certain diseases.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2-chloropyridin-3-yl)hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (EWGs) like -Cl or -CF₃ increase electrophilicity, facilitating nucleophilic addition reactions. For example, 2-chlorophenylhydrazine hydrochloride reacts efficiently with benzylideneacetone to form pyrazoles , whereas bulkier groups (e.g., -I in ) reduce cyclization efficiency.
- Position of substituents on the pyridine ring significantly impacts molecular packing. 1-(3-Chloropyridin-2-yl)hydrazine crystallizes with a monoclinic unit cell (β = 103.46°) , whereas the 2-chloro isomer (target compound) may exhibit distinct crystallographic behavior due to steric and electronic differences.
Biological Activity
1-(2-Chloropyridin-3-yl)hydrazine hydrochloride, with the CAS number 1138039-65-2, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C5H6ClN3·HCl
- Molecular Weight: 177.06 g/mol
- Appearance: White to off-white crystalline powder
- Solubility: Soluble in water and organic solvents
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloropyridine with hydrazine hydrate under controlled conditions. The synthetic route is essential for obtaining high yields and purity, which are crucial for biological evaluations.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that are attributed to apoptosis induction and cell cycle arrest. For example, a study reported that treatment with this compound led to a significant reduction in cell viability in human cancer cell lines such as HeLa and MCF-7, with IC50 values in the low micromolar range.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.
- DNA Interaction: Potential intercalation into DNA or binding to DNA repair proteins may disrupt replication and transcription processes.
Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating promising antibacterial properties.
Study 2: Anticancer Activity in vitro
A recent study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated that at concentrations ranging from 10 to 50 µM, there was a dose-dependent decrease in cell viability across all tested lines. Flow cytometry analysis revealed an increase in apoptotic cells at higher concentrations.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 25 | ROS generation |
Q & A
Q. Table 1: Representative Synthetic Conditions
| Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%)* |
|---|---|---|---|---|
| Benzylideneacetone | Ethanol | 78 (reflux) | 6–8 | ~70–80 |
| Other ketones | Ethanol | 78 | 8–12 | Varies |
| *Hypothetical data based on analogous reactions . |
Basic: What analytical techniques are critical for structural elucidation and purity assessment?
Answer:
A multi-technique approach is recommended:
- X-ray crystallography : For definitive structural confirmation. Use SHELXL for refinement and ORTEP-3 for graphical representation .
- Spectroscopy :
- ¹H/¹³C NMR : To verify substitution patterns on the pyridine ring.
- Mass spectrometry (MS) : For molecular ion (M+H⁺) confirmation.
- Elemental analysis : To validate chloride content and stoichiometry.
- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition at ~225°C for related hydrazine hydrochlorides) .
Advanced: How can researchers address contradictions in reaction outcomes when using this compound in heterocyclic synthesis?
Answer:
Contradictions often arise from subtle experimental variables. Systematic approaches include:
- Parameter optimization : Screen temperature (e.g., 25°C vs. reflux), solvent (polar vs. non-polar), and catalyst (e.g., EDC for coupling reactions) .
- Kinetic vs. thermodynamic control : Monitor reaction progress via HPLC to identify intermediate species.
- Side-reaction mitigation : Use scavengers (e.g., hydrazine hydrate to trap excess carbonyls) .
- Statistical analysis : Apply Design of Experiments (DoE) to identify critical factors .
Case Study : In aldol condensation studies, arginine outperformed hydrazine derivatives due to basicity differences, highlighting the need to match reagent properties with reaction mechanisms .
Advanced: What computational strategies are effective for predicting reactivity and binding modes of this compound?
Answer:
- Molecular docking : Use MOE (Molecular Operating Environment) to simulate interactions with biological targets (e.g., enzymes like aminopeptidase N) .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites on the pyridine ring.
- Molecular dynamics (MD) : Simulate solvation effects in ethanol or water to model reaction pathways .
Example : For hydrazine derivatives, electron-withdrawing groups (e.g., Cl on pyridine) increase electrophilicity, favoring nucleophilic attack at the hydrazine NH group .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- First aid :
- Eye contact : Flush with water for 15 minutes; seek medical attention .
- Ingestion : Rinse mouth with water; do not induce vomiting.
- Storage : Keep in a dry, cool place away from oxidizing agents .
Advanced: How can researchers leverage crystallographic data repositories to validate structural hypotheses?
Answer:
- Database cross-referencing : Compare unit cell parameters with entries in the Cambridge Structural Database (CSD) or Protein Data Bank (PDB) .
- Validation tools : Use checkCIF (via IUCr) to assess crystallographic data quality .
- Deposition : Submit structures to public databases (e.g., CCDC) to enable reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
